molecular formula C7H7F3N2 B1326793 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine CAS No. 503173-14-6

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

Cat. No.: B1326793
CAS No.: 503173-14-6
M. Wt: 176.14 g/mol
InChI Key: SYBAWUSIVYUZIZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine is a useful research compound. Its molecular formula is C7H7F3N2 and its molecular weight is 176.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Cytotoxicity Studies

Cu(II) complexes of tridentate ligands, including variants related to 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine, have been synthesized and shown to possess significant DNA binding properties and nuclease activity. These complexes demonstrate low toxicity towards various cancer cell lines, with IC(50) values ranging from 37 to 156 μM, indicating their potential in biomedical research and therapy applications (Kumar et al., 2012).

Corrosion Inhibition

Research on Cd(II) Schiff base complexes, incorporating ligands akin to this compound, revealed their efficacy as corrosion inhibitors on mild steel. These complexes show promise in corrosion engineering, offering a bridge between coordination chemistry and materials science (Das et al., 2017).

Catalyst Synthesis and Application

Complexes formed with (imino)pyridine ligands bearing pendant arms, including those structurally related to this compound, have been synthesized and applied as catalysts in the ethylene dimerization process. These catalysts demonstrate high activities in selective ethylene dimerization, showcasing their utility in industrial applications (Nyamato et al., 2015).

Methoxycarbonylation of Olefins

Palladium(II) complexes of (pyridyl)imine ligands have been investigated for their effectiveness as catalysts in the methoxycarbonylation of olefins. These studies contribute to the development of more efficient processes for producing esters from olefins, with implications for both pharmaceutical and industrial chemistry (Zulu et al., 2020).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine plays a significant role in biochemical reactions, particularly as a ligand or inhibitor in enzymatic processes. It interacts with various enzymes, proteins, and other biomolecules, often through hydrogen bonding and hydrophobic interactions. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool in studying enzyme kinetics and protein-ligand interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. This compound can also impact gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site or allosteric sites of enzymes, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may activate certain enzymes by stabilizing their active conformations. Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors or chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time. In vitro and in vivo studies have provided insights into its temporal dynamics, highlighting the importance of proper storage and handling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and exert specific biochemical effects, while higher doses can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxicological studies have emphasized the need for careful dosage optimization to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter its biochemical activity and influence its overall pharmacokinetic profile. The compound’s effects on metabolic flux and metabolite levels have been studied to understand its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s hydrophobic nature facilitates its passage through cell membranes, while its interactions with transporters can influence its intracellular concentration. Understanding its transport and distribution is crucial for elucidating its cellular effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The compound’s activity and function are closely linked to its subcellular localization, highlighting the importance of understanding its intracellular dynamics .

Properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-3-1-2-4-12-5/h1-4,6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBAWUSIVYUZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649296
Record name 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503173-14-6
Record name 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2,2-Trifluoro-1-pyridin-2-ylethyl)amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.